5-Isobutyl-5-methyloxazolidin-2-one
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Overview
Description
5-Isobutyl-5-methyloxazolidin-2-one is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. Oxazolidinones are known for their broad applications in organic and medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with methyl glyoxalate, followed by cyclization to form the oxazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-5-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Isobutyl-5-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its use as a pharmacophore in the development of new antibacterial agents.
Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Isobutyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: Another oxazolidinone derivative used as a second-line treatment for tuberculosis.
Uniqueness
5-Isobutyl-5-methyloxazolidin-2-one is unique due to its specific structural features and potential applications. Unlike other oxazolidinones, it may offer distinct advantages in terms of synthesis, stability, and biological activity. Its use as a chiral auxiliary in stereoselective transformations further highlights its versatility and importance in synthetic organic chemistry .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-methyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-8(3)5-9-7(10)11-8/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
LUYBIYVSLQLFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC(=O)O1)C |
Origin of Product |
United States |
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